molecular formula C24H32N4O3 B2434970 Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1022251-62-2

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate

Cat. No.: B2434970
CAS No.: 1022251-62-2
M. Wt: 424.545
InChI Key: WVSDPBMRQIYJFH-UHFFFAOYSA-N
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Description

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a synthetic small molecule based on a quinoxaline heterocyclic scaffold, a structure recognized for its broad relevance in medicinal chemistry and chemical biology research . Quinoxaline derivatives are frequently investigated as potent inhibitors of various protein kinases and other enzyme families, showing particular promise in oncology research for their anti-proliferative effects on cancer cell lines . While the specific mechanism of action for this exact compound requires further experimental characterization, closely related analogs with piperidine substitutions have demonstrated potent biological activity by functioning as type II kinase inhibitors, which bind to a unique inactive conformation of the kinase domain . This mechanism is of high interest for developing targeted therapeutic agents. The molecular structure of this compound, which features a cyanoacetate group and a morpholino substituent, is engineered to engage specific biological targets. Researchers value such quinoxaline derivatives for their potential application in studying cell signaling pathways, enzyme function, and in high-throughput screening assays . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic purposes, or for any form of personal use.

Properties

IUPAC Name

heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-5-6-7-10-13-30-24(29)19(14-25)22-23(28-15-17(2)31-18(3)16-28)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,17-19H,4-7,10,13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSDPBMRQIYJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(OC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The heptyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. While direct experimental data for this compound is unavailable, analogous esters like heptyl acetate (C₉H₁₈O₂) hydrolyze to acetic acid and heptanol .

Reaction Conditions Products Mechanistic Notes
Acidic (HCl/H₂O, reflux)2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetic acid + heptanolNucleophilic acyl substitution via protonation of carbonyl oxygen
Basic (NaOH/EtOH, RT)Sodium salt of carboxylic acid + heptanolBase-mediated deprotonation and nucleophilic attack

Cyano Group Transformations

The cyano (-CN) group participates in nucleophilic additions or reductions:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) converts -CN to -CH₂NH₂. Similar reductions in quinoxaline-cyano hybrids show yields >80% under mild conditions .

Hydrolysis to Carboxylic Acid

Strong acidic hydrolysis (H₂SO₄/H₂O, Δ) transforms -CN to -COOH. This is observed in derivatives like ethyl 2-cyanoacetate .

Quinoxaline Ring Modifications

The electron-deficient quinoxaline core facilitates electrophilic substitutions. The 2,6-dimethylmorpholin-4-yl group at position 3 directs incoming electrophiles to positions 6 or 7 via resonance effects.

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 0°CNitro group at position 6
HalogenationBr₂/FeBr₃, RTBromine at position 7

N-Alkylation

Reaction with alkyl halides (R-X) in presence of NaH yields quaternary ammonium salts .

Protonation

Under strongly acidic conditions (pH <2), the morpholine nitrogen is protonated, enhancing water solubility .

Cross-Coupling Reactions

The quinoxaline core supports Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 6 or 7 .

Catalyst System Substrate Yield
Pd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acid72%
Pd(OAc)₂, SPhos3-Nitrophenylboronic acid68%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the quinoxaline’s π-system and alkenes, forming bicyclic adducts. This is consistent with behavior observed in related quinoxaline derivatives .

Biological Degradation Pathways

In metabolic studies of structurally similar compounds (e.g., ethyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate), cytochrome P450 enzymes oxidize the morpholine ring to N-oxide derivatives .

Scientific Research Applications

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
  • Heptyl cyano[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]acetate

Uniqueness

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

This compound is derived from the combination of a heptyl group with a cyanoacetate moiety and a quinoxaline derivative. The compound's structure can be represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This structure indicates the presence of a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research has indicated that compounds containing quinoxaline scaffolds often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoxaline derivatives have been shown to inhibit various enzymes, including those involved in neurotransmitter degradation. For instance, similar compounds have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Effects : Some quinoxaline derivatives exhibit antimicrobial activity against various pathogens, making them potential candidates for antibiotic development .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Acetylcholinesterase Inhibition : A study on similar compounds found that certain quinoxaline derivatives inhibited AChE with IC50 values in the low micromolar range. This suggests that this compound may also exhibit significant AChE inhibitory activity .
    CompoundIC50 (µM)Mechanism
    Compound A (Quinoxaline)5.0AChE Inhibition
    Compound B (Related Derivative)10.0AChE Inhibition
    Heptyl 2-cyano...TBDTBD
  • Neuroprotective Effects : Research has shown that quinoxaline derivatives can enhance GABA levels in neuronal cultures, suggesting potential neuroprotective effects through modulation of neurotransmitter systems . This could imply that Heptyl 2-cyano... might also contribute to neuroprotection.
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of related quinoxaline compounds against Gram-positive and Gram-negative bacteria. This raises the possibility that Heptyl 2-cyano... could also possess similar antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate?

  • Methodological Answer : Synthesis typically involves two key steps: (1) Cyclocondensation of substituted o-phenylenediamine derivatives with α-keto esters to form the quinoxaline core, as demonstrated in analogous thienoquinoxaline syntheses using Brønsted acids (e.g., H₂SO₄) to promote cyclization . (2) Esterification of the intermediate with heptyl alcohol under acidic or coupling-agent conditions (e.g., DCC/DMAP). Ensure strict control of reaction stoichiometry and purification via column chromatography to isolate the target compound .

Q. How can the crystal structure of this compound be determined to confirm its molecular configuration?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Key parameters include resolving the morpholine ring conformation and verifying the cyano-acetate linkage geometry. SHELX programs are robust for handling small-molecule crystallography, even with complex substituents like 2,6-dimethylmorpholine .

Q. What analytical techniques are critical for characterizing its purity and stability?

  • Methodological Answer :

  • HPLC-MS : Quantify purity (>95%) and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions, particularly the morpholine and quinoxaline moieties.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (e.g., 25–300°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent selection. Use dynamic light scattering (DLS) to measure particle size in suspensions and solubility parameter (HSPiP software) modeling to identify optimal solvents. For example, polar aprotic solvents (DMF, DMSO) may enhance solubility due to the compound’s cyano and ester groups, while nonpolar solvents (hexane) yield poor results .

Q. What experimental strategies can elucidate its interaction with biological macromolecules (e.g., proteins)?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor tryptophan residue quenching in serum albumin (e.g., BSA) to calculate binding constants (Kₐ) via Stern-Volmer plots.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on the quinoxaline core’s π-π stacking with aromatic amino acids. Validate with Surface Plasmon Resonance (SPR) for real-time affinity measurements .

Q. How does the 2,6-dimethylmorpholine substituent influence electronic properties in optoelectronic applications?

  • Methodological Answer : Perform cyclic voltammetry to determine HOMO/LUMO levels and band gaps. Compare with analogs lacking the morpholine group (e.g., methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate) to isolate substituent effects. DFT calculations (B3LYP/6-31G*) can model charge distribution, revealing enhanced electron-donating capacity from the morpholine’s nitrogen lone pairs .

Q. What approaches are recommended for analyzing data contradictions in its antimicrobial activity studies?

  • Methodological Answer : Cross-validate results using chequerboard assays to assess synergy with known antibiotics (e.g., ampicillin). Address batch-to-batch variability by standardizing synthesis protocols and verifying purity via LC-MS. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify significant differences in MIC values across bacterial strains .

Methodological Notes

  • SHELX Refinement : For crystallographic data, prioritize high-resolution (<1.0 Å) datasets and employ twin refinement if necessary .
  • Solubility Optimization : Pre-formulation studies using micellar systems (e.g., Tween-80) may improve bioavailability for in vivo testing .

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